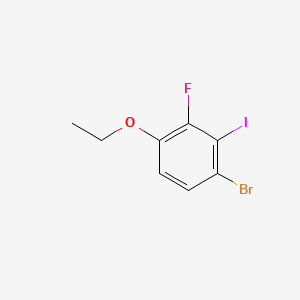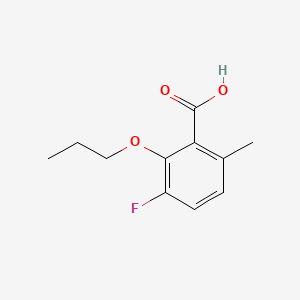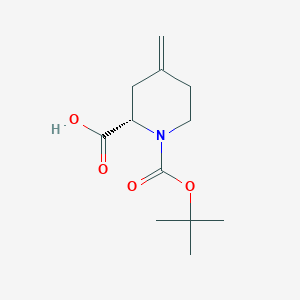
2-Ethylbenzenethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbenzenethiolate, also known as 2-Ethylthiophenol, is an organosulfur compound with the molecular formula C8H10S. It is characterized by the presence of a thiol group (-SH) attached to an ethyl-substituted benzene ring. This compound is known for its distinct odor and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylbenzenethiolate can be synthesized through several methods:
From Coal Tar: It can be extracted from coal tar, which is a byproduct of coal processing.
Phenol and Ethylene: Another method involves the reaction of phenol with ethylene in the presence of aluminum phenoxide as a catalyst at temperatures between 280-320°C and pressures of 4.0-5.5 MPa.
Phenol and Ethanol: Phenol can react with ethanol in the presence of aluminum oxide and thorium oxide at temperatures above 350°C to produce this compound.
Phenol and 2-Chloroethanol: This method involves the reaction of phenol with 2-chloroethanol in the presence of sodium metal.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.
Major Products
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Applications De Recherche Scientifique
2-Ethylbenzenethiolate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethylbenzenethiolate involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylphenol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Thiophenol: Contains a thiol group attached directly to a benzene ring, differing in the position of the ethyl group.
Uniqueness
2-Ethylbenzenethiolate’s unique combination of an ethyl-substituted benzene ring and a thiol group gives it distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C8H9S- |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2-ethylbenzenethiolate |
InChI |
InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/p-1 |
Clé InChI |
ABROBCBIIWHVNS-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC=CC=C1[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)

![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)





![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)


